orbiculin G

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

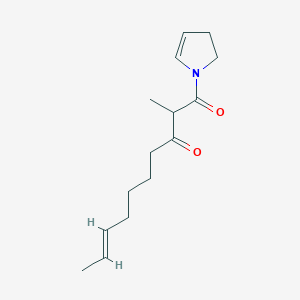

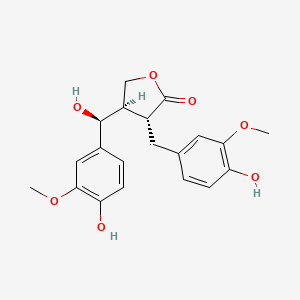

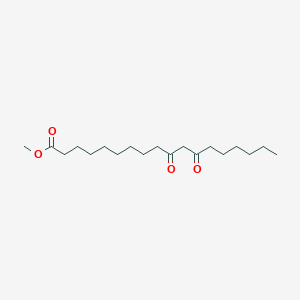

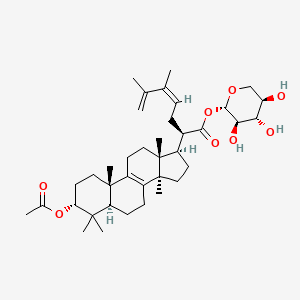

Orbiculin G is a dihydroagarofuran sesquiterpenoid that consists of dihydro-beta-agarofuran substituted by an acetoxy group at position 1 and benzoyloxy groups at positions 2, 6 and 9 (the 1beta,2beta,6alpha,9alpha stereoisomers). Isolated from the roots of Celastrus orbiculatus and Microtropis fokienensis and exhibits cytotoxic and antitubercular properties. It has a role as an antineoplastic agent, an antitubercular agent, a NF-kappaB inhibitor and a plant metabolite. It is a benzoate ester, a bridged compound, an acetate ester, a cyclic ether, a dihydroagarofuran sesquiterpenoid and an organic heterotricyclic compound.

Aplicaciones Científicas De Investigación

Translational Research and Nursing Science

Orbiculin G's role in healthcare science is indirectly illuminated through the broader context of basic research in healthcare sciences, which often explores molecular, cellular, and organismal processes. The integration of basic research findings, possibly including those related to this compound, into clinical practice is a key aspect of translational research. Nurse scientists contribute significantly to this integration, potentially including this compound-related studies (Grady, 2010).

Antimetastatic Effects in Gastric Adenocarcinoma

This compound, derived from Celastrus orbiculatus, has been studied for its potential antimetastatic effects in gastric adenocarcinoma. Research has shown that this compound can inhibit epithelial–mesenchymal transition (EMT) and the NF-κB/Snail signaling pathway in gastric cancer cells, suggesting its utility as a novel anticancer agent for treating metastasis in gastric cancer (Zhu et al., 2015).

Self-Monitoring of Blood Glucose

In the context of diabetes research, particularly self-monitoring of blood glucose (SMBG), this compound's potential applications are not directly mentioned. However, the broader field of diabetes management and research, including SMBG, offers a relevant backdrop for considering how this compound might be integrated into clinical protocols or therapeutic regimens (Klonoff et al., 2008).

Enantiodivergent Protocol in Synthesis

The development of an enantiodivergent protocol from R-(-)-carvone for the synthesis of dihydroagarofuran sesquiterpenoid 1-deacetoxy-ent-orbiculin A demonstrates the chemical synthesis capabilities related to this compound. This approach showcases the potential for synthetic modification and application in various research contexts (Rajendran & Mehta, 2015).

Nutritional and Health Arena

This compound's implications in nutrition and health, while not directly outlined, could be explored through the lens of nutrigenomics and other omics technologies. These approaches offer ways to understand the interaction between diet, including potentially this compound-containing substances, and metabolism (Zhang et al., 2008).

Propiedades

Fórmula molecular |

C38H40O9 |

|---|---|

Peso molecular |

640.7 g/mol |

Nombre IUPAC |

[(1S,2R,4S,5R,6R,7S,9R,12R)-5-acetyloxy-7,12-dibenzoyloxy-2,6,10,10-tetramethyl-11-oxatricyclo[7.2.1.01,6]dodecan-4-yl] benzoate |

InChI |

InChI=1S/C38H40O9/c1-23-21-29(44-33(40)25-15-9-6-10-16-25)32(43-24(2)39)37(5)30(45-34(41)26-17-11-7-12-18-26)22-28-31(38(23,37)47-36(28,3)4)46-35(42)27-19-13-8-14-20-27/h6-20,23,28-32H,21-22H2,1-5H3/t23-,28-,29+,30+,31-,32+,37-,38-/m1/s1 |

Clave InChI |

ULAZFRGMLIIKAD-MNRUEBDGSA-N |

SMILES isomérico |

C[C@@H]1C[C@@H]([C@@H]([C@@]2([C@]13[C@@H]([C@@H](C[C@@H]2OC(=O)C4=CC=CC=C4)C(O3)(C)C)OC(=O)C5=CC=CC=C5)C)OC(=O)C)OC(=O)C6=CC=CC=C6 |

SMILES canónico |

CC1CC(C(C2(C13C(C(CC2OC(=O)C4=CC=CC=C4)C(O3)(C)C)OC(=O)C5=CC=CC=C5)C)OC(=O)C)OC(=O)C6=CC=CC=C6 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S)-2-amino-N-[2-[(4R,5S,6S,7R,9R,11E,13E,15S,16R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-5,9,13,15-tetramethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]ethyl]-N-[3-(dimethylamino)propyl]propanamide](/img/structure/B1246074.png)

![(1E,3S,4S,9S,10R,14R)-9,14-dihydroxy-14-(methoxymethyl)-4,10-dimethyl-6-propan-2-yltricyclo[9.3.0.03,7]tetradeca-1,6-dien-5-one](/img/structure/B1246081.png)